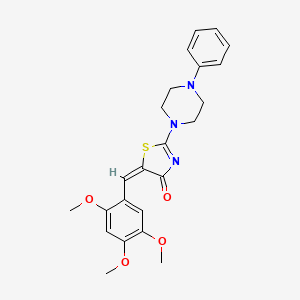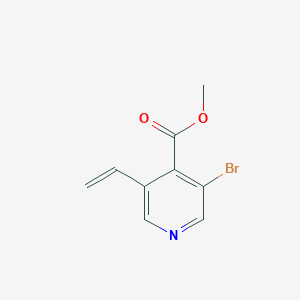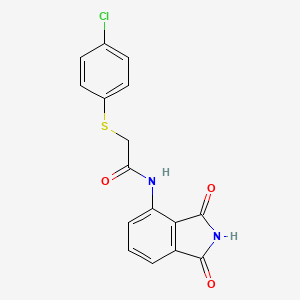
(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, precise control of conditions, and sometimes the use of novel synthetic pathways. For compounds similar to the one , researchers have explored various synthetic strategies, including the use of hydrazinyl derivatives and dimethyl dioxane components as building blocks. For instance, reactions involving methoxybenzylidene derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione have been realized, showcasing the versatility of these components in constructing complex molecules (Tetere et al., 2011).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their reactivity, stability, and potential applications. X-ray crystallography and spectroscopic methods like NMR and MS spectrometry are commonly employed to elucidate structures. Similar compounds have had their structures determined by these techniques, revealing intricate details such as crystal packing, hydrogen bonding, and conformational states (Zeng, 2014).
Chemical Reactions and Properties
The chemical reactivity of a compound like "(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione" is influenced by its functional groups and molecular structure. Research into similar compounds has shown a range of reactions, including nucleophilic substitutions and additions, highlighting the chemical versatility and potential utility of these molecules in further synthetic applications (Nair et al., 2006).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, play a vital role in the practical application of chemical compounds. Investigations into related molecules have provided insights into how molecular structure impacts these properties, offering guidance for the design of new compounds with desired physical characteristics (Shukla et al., 2020).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the scope of a compound's applications. Studies on compounds with similar structural motifs have uncovered interesting chemical behaviors, such as reactivity with nucleophilic reagents and the ability to form diverse derivatives, which are essential for expanding the utility of these molecules in chemical synthesis (Dai et al., 2018).
Wissenschaftliche Forschungsanwendungen
Multitarget Drugs for Neurodegenerative Diseases
Research into 8-benzyl-substituted tetrahydropyrazinopurinediones, closely related to the compound , highlights their potential as multitarget drugs for treating neurodegenerative diseases. These compounds, including variations like (E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, act as dual-target-directed A1/A2A adenosine receptor antagonists and monoamine oxidase (MAO) inhibitors. Their ability to inhibit these targets suggests they could offer symptomatic as well as disease-modifying treatment advantages over single-target therapeutics for conditions such as Parkinson's and Alzheimer's diseases. (Brunschweiger et al., 2014)
Novel Applications in Organic Synthesis
The compound's structural components, such as the methoxybenzylidene derivatives, are valuable in organic synthesis. For example, methoxybenzylidene derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione have been explored for their reactions with nucleophilic reagents, producing hydrazines, amides, and hydrazides. These components serve as structural blocks for synthesizing various complex structures, demonstrating the compound's relevance in advancing synthetic chemistry methodologies. (Tetere et al., 2011)
Photonic Applications Through Nonlinear Optical Properties
The compound’s framework has been used to study the third-order nonlinear optical properties of hydrazone derivatives, which include functionalities similar to those in (E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione. These studies are crucial for developing photonic devices, as they explore the balance between processability and high nonlinear optical behavior, potentially leading to advancements in optical limiting and other photonic applications. (Nair et al., 2022)
Eigenschaften
IUPAC Name |
8-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-1-ethyl-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O4/c1-6-24-16(25)14-15(23(3)18(24)26)20-17(22(14)2)21-19-10-11-7-8-12(27-4)13(9-11)28-5/h7-10H,6H2,1-5H3,(H,20,21)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHYCESIVXOJJR-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C(N2C)NN=CC3=CC(=C(C=C3)OC)OC)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)C2=C(N=C(N2C)N/N=C/C3=CC(=C(C=C3)OC)OC)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-fluorophenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2489240.png)


![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2489244.png)
![5-(3-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2489245.png)





![3-(2-oxo-2-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2489253.png)
![2-methyl-N-(2-morpholinoethyl)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2489254.png)